![molecular formula C19H15N3OS B6748717 2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B6748717.png)
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is a heterocyclic compound that features a thiazole ring and a phthalazinone moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one typically involves the formation of the thiazole ring followed by its attachment to the phthalazinone core. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the phthalazinone moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation . The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is unique due to its combination of a thiazole ring and a phthalazinone moiety. This dual structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Propiedades
IUPAC Name |
2-[(4-benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-17-9-5-4-8-15(17)11-20-22(19)12-18-21-16(13-24-18)10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYCXVQPOCUEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3-Isoquinolin-4-ylpropyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B6748637.png)
![1-[3-[[(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]phenyl]-1-methylurea](/img/structure/B6748638.png)
![3-[(4-bromo-7,8-dihydro-5H-1,6-naphthyridin-6-yl)methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B6748653.png)
![(2R,3S)-4-[(3-methoxy-1,2-thiazol-5-yl)methyl]-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B6748663.png)
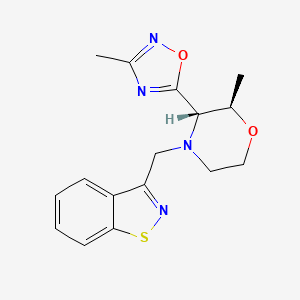
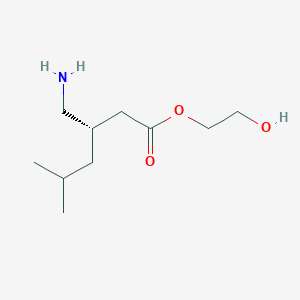
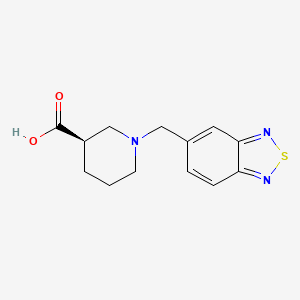
![2-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]-1,3-thiazole](/img/structure/B6748689.png)
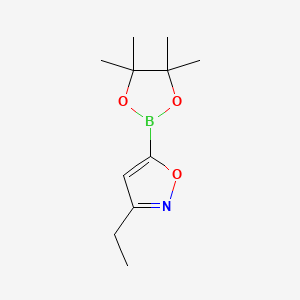
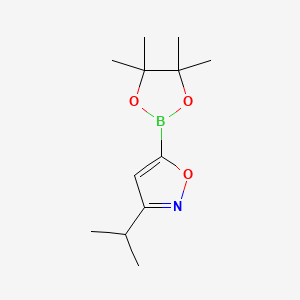
![4'-formyl-4-(1H-1,2,3,4-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6748703.png)
![2-[4-Fluoro-1-[(1-phenyltetrazol-5-yl)methyl]piperidin-4-yl]pyridine](/img/structure/B6748725.png)
![N-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-methylimidazole-4-carboxamide](/img/structure/B6748731.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-1H-pyrazino[1,2-a]indole-2-carboxamide](/img/structure/B6748743.png)
